molecular formula C6H6BF3KN B12859825 Potassium cyclobutyloxymethyltrifluoroborate

Potassium cyclobutyloxymethyltrifluoroborate

Cat. No.: B12859825
M. Wt: 199.03 g/mol
InChI Key: OVXAIPOHXPUSOK-UHFFFAOYSA-N
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Description

Potassium cyclobutyloxymethyltrifluoroborate is a chemical compound with the molecular formula C5H8BF3KO. It is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued in organic synthesis due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium cyclobutyloxymethyltrifluoroborate typically involves the reaction of cyclobutyloxymethylboronic acid with potassium bifluoride (KHF2). The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate salt. The general reaction scheme is as follows:

Cyclobutyloxymethylboronic acid+KHF2Potassium cyclobutyloxymethyltrifluoroborate\text{Cyclobutyloxymethylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} Cyclobutyloxymethylboronic acid+KHF2​→Potassium cyclobutyloxymethyltrifluoroborate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure consistent product quality. The reaction is typically carried out in large reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

Potassium cyclobutyloxymethyltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Potassium cyclobutyloxymethyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biomolecules for various studies.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which potassium cyclobutyloxymethyltrifluoroborate exerts its effects is primarily through its reactivity as a nucleophile. In cross-coupling reactions, it acts as a nucleophilic partner, forming bonds with electrophilic species. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • Potassium cyclopropyltrifluoroborate
  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium cyclobutyloxymethyltrifluoroborate is unique due to its cyclobutyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where such characteristics are advantageous.

Biological Activity

Potassium cyclobutyloxymethyltrifluoroborate is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its physicochemical characteristics, metabolic stability, and effects on various biological systems.

The physicochemical properties of this compound are crucial for understanding its biological activity. The trifluoromethyl-cyclobutyl group exhibits increased steric size and lipophilicity compared to traditional groups like tert-butyl. This modification can enhance the compound's interaction with biological targets while maintaining or improving its metabolic stability.

PropertyValue/Description
Steric Size Increased due to trifluoromethyl group
Lipophilicity (log D) Increased by 0.4-0.5 units
Water Solubility Slightly decreased
Metabolic Stability Variable effects depending on analogues

Antifungal Activity

Research indicates that this compound and its analogues exhibit antifungal properties. For instance, studies on the antifungal agent butenafine, which contains a similar trifluoromethyl-cyclobutane structure, demonstrated effective inhibition against Trichophyton mentagrophytes and Trichophyton rubrum. Although the original drug was slightly more potent, the CF3-cyclobutane analogues maintained significant antifungal activity, suggesting that structural modifications can lead to viable therapeutic alternatives without sacrificing efficacy .

Metabolic Stability Studies

The metabolic stability of this compound was assessed through various model compounds. The incorporation of the trifluoromethyl-cyclobutane moiety often led to inconsistent metabolic stability outcomes. For example, in certain compounds, this modification resulted in decreased metabolic clearance rates, while in others, it enhanced stability . This variability underscores the need for detailed studies on specific analogues to predict their behavior in biological systems accurately.

Case Studies

  • Butenafine Analogues : The antifungal activity of butenafine and its CF3-cyclobutane analogue was evaluated using disk diffusion methods against fungal strains. The results indicated that while the original compound was more effective, the analogue still exhibited significant antifungal properties.
  • Buclizine Analogues : Similar studies were conducted with buclizine and its CF3-cyclobutane analogue. The findings suggested that structural modifications could retain antihistaminic activity while potentially reducing side effects associated with traditional antihistamines .

Properties

Molecular Formula

C6H6BF3KN

Molecular Weight

199.03 g/mol

IUPAC Name

potassium;trifluoro(pyridin-2-ylmethyl)boranuide

InChI

InChI=1S/C6H6BF3N.K/c8-7(9,10)5-6-3-1-2-4-11-6;/h1-4H,5H2;/q-1;+1

InChI Key

OVXAIPOHXPUSOK-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1=CC=CC=N1)(F)(F)F.[K+]

Origin of Product

United States

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